molecular formula C14H22Cl2N2 B1445433 2-Benzyl-2,7-diazaspiro[4.4]nonane dihydrochloride CAS No. 920531-65-3

2-Benzyl-2,7-diazaspiro[4.4]nonane dihydrochloride

Cat. No. B1445433
M. Wt: 289.2 g/mol
InChI Key: HMCPNAXNVHQMBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzyl-2,7-diazaspiro[4.4]nonane dihydrochloride, or BSDH, is a synthetic compound of the spirocyclic class of heterocyclic compounds. It is a colorless, crystalline solid that is soluble in water. BSDH is an important synthetic intermediate for the preparation of pharmaceuticals, agrochemicals, and other synthetic materials. BSDH is a versatile reagent that can be used in a variety of reactions, such as the preparation of amines and amides, as well as in the synthesis of heterocyclic compounds.

Scientific Research Applications

Synthetic Methodologies in Chemical Research

A practical synthesis method for creating complex molecules is crucial for advancing chemical research and applications. For example, the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing non-steroidal anti-inflammatory drugs, showcases the importance of developing efficient, cost-effective synthesis techniques that minimize the use of hazardous materials and improve yield (Qiu et al., 2009). Similarly, the review on homologation reactions of ketones with diazo compounds emphasizes the significance of creating homologated ketones for various applications, reflecting the ongoing need for innovative synthetic strategies in chemical research (Candeias et al., 2016).

Biological Activities of Chemical Compounds

Investigations into the biological activities of chemical compounds, such as the antimicrobial properties of monoterpenes like p-Cymene, demonstrate the potential for developing new treatments and applications in healthcare. The review by Marchese et al. (2017) details the antimicrobial activity of p-Cymene, underscoring the exploration of natural compounds for biomedical applications (Marchese et al., 2017).

Environmental Impact and Treatment

The study of the environmental occurrence, fate, and transformation of chemical compounds, such as benzodiazepines, provides critical insights into their environmental impact and the effectiveness of water treatment processes. The research by Kosjek et al. (2012) into the presence and removal of benzodiazepines in water treatment facilities highlights the challenges and advancements in addressing the environmental consequences of widely used pharmaceuticals (Kosjek et al., 2012).

properties

IUPAC Name

2-benzyl-2,7-diazaspiro[4.4]nonane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2.2ClH/c1-2-4-13(5-3-1)10-16-9-7-14(12-16)6-8-15-11-14;;/h1-5,15H,6-12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMCPNAXNVHQMBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CCN(C2)CC3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-2,7-diazaspiro[4.4]nonane dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Benzyl-2,7-diazaspiro[4.4]nonane dihydrochloride
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2-Benzyl-2,7-diazaspiro[4.4]nonane dihydrochloride
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